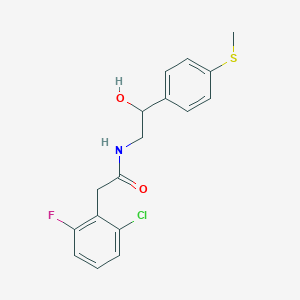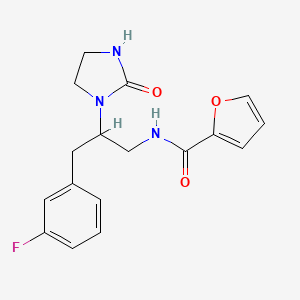
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)furan-2-carboxamide, also known as FP1, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FP1 is a small molecule inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in regulating gene expression.
Wissenschaftliche Forschungsanwendungen
Fluorescence Chemosensor Development
N-(4-((4-((5-oxo-5H-benzo [a]phenoxazin-6-yl)amino)phenyl)sulfonyl)phenyl)furan-2-carboxamide (NPC), a phenoxazine-based fluorescence chemosensor, was developed for the detection of Cd2+ and CN− ions. It's utilized in bio-imaging in live cells and zebrafish, showcasing the potential application of similar compounds in environmental monitoring and biological research (Ravichandiran et al., 2020).
Cancer Research and Drug Development
Research in the realm of cancer therapy has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors, potentially relevant to compounds with similar structures. These inhibitors have shown promise in preclinical models and have advanced into clinical trials, indicating their significance in oncological pharmaceutical research (Schroeder et al., 2009).
Synthesis and Reactivity Studies
The synthesis and reactivity of compounds like N-(1-Naphthyl)furan-2-carboxamide have been explored, leading to the creation of various heterocyclic compounds. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceuticals (Aleksandrov & El’chaninov, 2017).
Antiviral Drug Discovery
Compounds like 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone have been used to create derivatives that exhibit antiviral activity against avian influenza virus H5N1. This demonstrates the potential application of furan-based compounds in the development of new antiviral drugs, contributing to the ongoing effort to combat viral diseases (Flefel et al., 2012).
PARP Inhibitors for Cancer Therapy
Research on phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors, which show strong potency against PARP enzymes and cancer cells, highlights the role of furan-containing compounds in cancer therapeutics. These inhibitors have shown effectiveness in vivo, providing a basis for further exploration in cancer treatment (Penning et al., 2010).
Dual Kinase Inhibitors in Cancer Treatment
Studies on N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides as dual c-Met/VEGFR2 tyrosine kinase inhibitors reveal their potency in vitro and efficacy in vivo against several human tumor models. This illustrates the potential of related compounds in targeted cancer therapies (Mannion et al., 2009).
Eigenschaften
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-4-1-3-12(9-13)10-14(21-7-6-19-17(21)23)11-20-16(22)15-5-2-8-24-15/h1-5,8-9,14H,6-7,10-11H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEKOMWJNPBTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



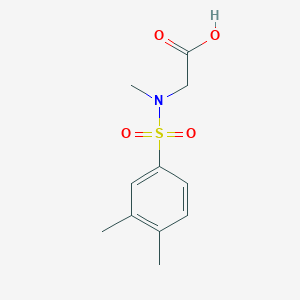
![6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2988657.png)

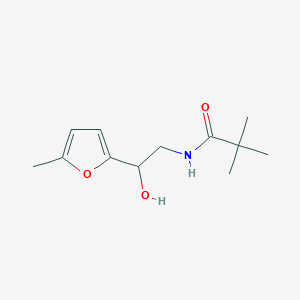
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2988666.png)
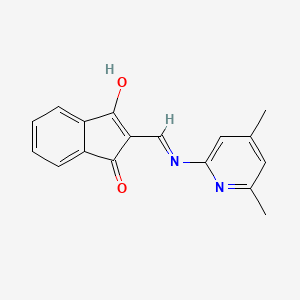
![1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2988668.png)
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2988669.png)

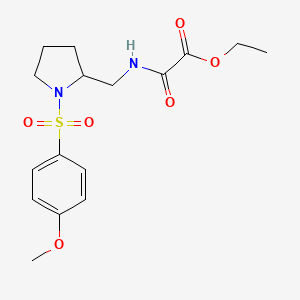
![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2988674.png)
